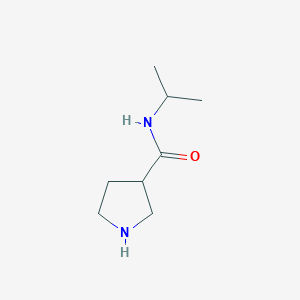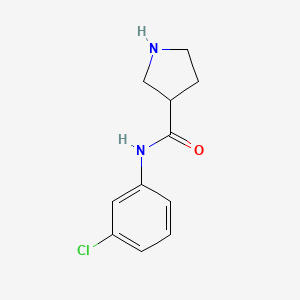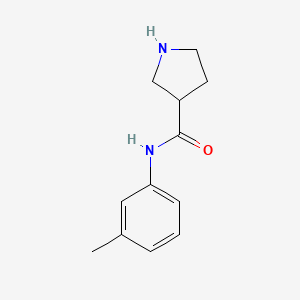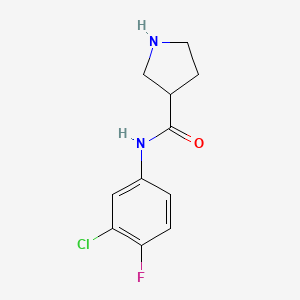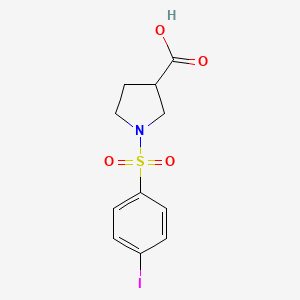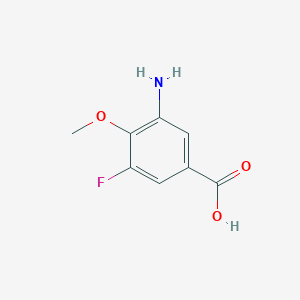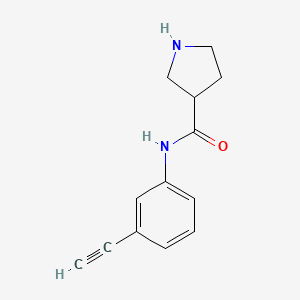
N-(3-ethynylphenyl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-ethynylphenyl)pyrrolidine-3-carboxamide is a chemical compound with significant potential in various scientific and industrial applications. This compound features a pyrrolidine ring attached to a phenyl group with an ethynyl substituent, making it a versatile intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Reaction Process: The two starting materials are reacted under conditions that promote amide bond formation, such as using coupling reagents like carbodiimides (e.g., DCC, EDC) or activating agents like HATU.
Purification: The resulting product is purified using techniques like recrystallization or column chromatography to achieve high purity.
Industrial Production Methods:
Scale-Up: The reaction is scaled up using industrial reactors, ensuring precise control over temperature, pressure, and reaction time.
Continuous Flow Chemistry: Some industrial processes may employ continuous flow chemistry to enhance efficiency and safety.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The ethynyl group can participate in substitution reactions, leading to various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include KMnO₄, CrO₃, and H₂O₂.
Reduction: Typical reducing agents are LiAlH₄, NaBH₄, and catalytic hydrogenation.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.
Major Products Formed:
Oxo Derivatives: Oxidation can yield compounds like this compound oxo derivatives.
Amine Derivatives: Reduction can produce amine derivatives with different substituents.
Functionalized Derivatives: Substitution reactions can lead to a variety of functionalized compounds, expanding the compound's utility.
Chemistry:
Synthetic Intermediate: this compound serves as a key intermediate in the synthesis of more complex organic molecules.
Catalyst Development: It can be used in the development of catalysts for various organic reactions.
Biology:
Biological Probes: The compound can be used to develop biological probes for studying enzyme activities and interactions.
Drug Design:
Medicine:
Pharmaceuticals: The compound can be utilized in the synthesis of pharmaceuticals, contributing to the development of new drugs.
Bioactive Molecules: It can be used to create bioactive molecules with potential therapeutic effects.
Industry:
Material Science: this compound can be used in the development of advanced materials with unique properties.
Agriculture: It may find applications in the synthesis of agrochemicals, enhancing crop protection and productivity.
Mechanism of Action
The mechanism by which N-(3-ethynylphenyl)pyrrolidine-3-carboxamide exerts its effects depends on its specific application. For example, in drug design, it may interact with biological targets through binding to specific receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
N-(3-ethynylphenyl)acetamide: Similar structure but with an acetamide group instead of pyrrolidine-3-carboxamide.
N-(3-ethynylphenyl)pyrrolidine-2-carboxamide: Similar structure but with a different position of the carboxamide group on the pyrrolidine ring.
N-(3-ethynylphenyl)pyrrolidine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of the amide group.
Properties
IUPAC Name |
N-(3-ethynylphenyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-2-10-4-3-5-12(8-10)15-13(16)11-6-7-14-9-11/h1,3-5,8,11,14H,6-7,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSFCJHXXUANBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)C2CCNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
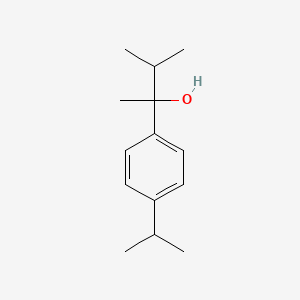
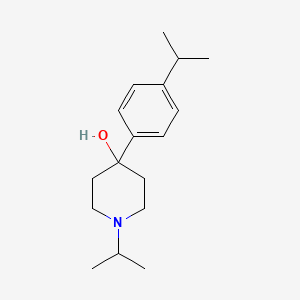
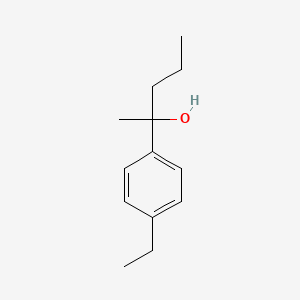
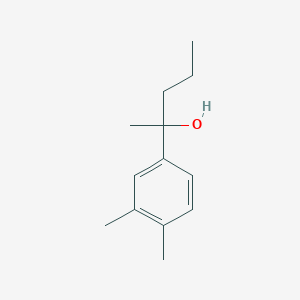
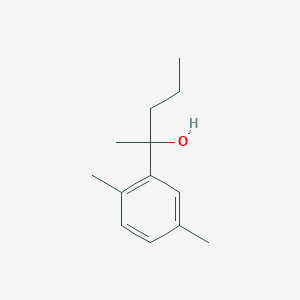
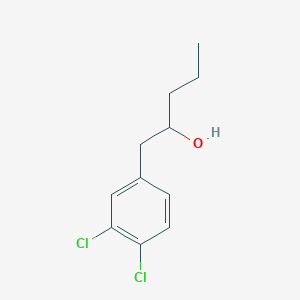
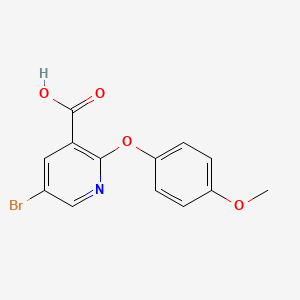
![2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-isopropyl-amino]-ethanol](/img/structure/B7879176.png)
